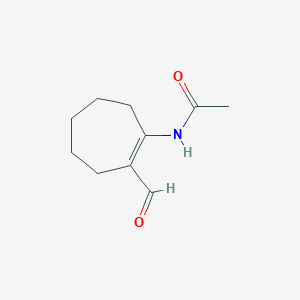
N-(2-Formyl-1-cyclohepten-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Formyl-1-cyclohepten-1-yl)acetamide is an organic compound with the molecular formula C10H15NO2 It is characterized by the presence of a formyl group attached to a cycloheptene ring, which is further connected to an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Formyl-1-cyclohepten-1-yl)acetamide typically involves the reaction of cycloheptene with formylating agents under controlled conditions to introduce the formyl group. This is followed by the acylation of the resulting intermediate with acetic anhydride or acetyl chloride to form the acetamide derivative. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize the efficiency of the synthesis process. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
N-(2-Formyl-1-cyclohepten-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of N-(2-Carboxy-1-cyclohepten-1-yl)acetamide.
Reduction: Formation of N-(2-Hydroxymethyl-1-cyclohepten-1-yl)acetamide.
Substitution: Formation of various substituted acetamide derivatives depending on the nucleophile used.
科学的研究の応用
N-(2-Formyl-1-cyclohepten-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-(2-Formyl-1-cyclohepten-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. The acetamide group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
N-(2-Formyl-1-cyclohexen-1-yl)acetamide: Similar structure but with a six-membered ring.
N-(2-Formyl-1-cycloocten-1-yl)acetamide: Similar structure but with an eight-membered ring.
N-(2-Formyl-1-cyclopenten-1-yl)acetamide: Similar structure but with a five-membered ring.
Uniqueness
N-(2-Formyl-1-cyclohepten-1-yl)acetamide is unique due to its seven-membered ring, which imparts distinct chemical and physical properties compared to its analogs. The ring size influences the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
特性
分子式 |
C10H15NO2 |
|---|---|
分子量 |
181.23 g/mol |
IUPAC名 |
N-(2-formylcyclohepten-1-yl)acetamide |
InChI |
InChI=1S/C10H15NO2/c1-8(13)11-10-6-4-2-3-5-9(10)7-12/h7H,2-6H2,1H3,(H,11,13) |
InChIキー |
IHEPPQJQIGNMFX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(CCCCC1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10-[(4-Sulfanylphenyl)ethynyl]anthracene-9-carboxylic acid](/img/structure/B12585272.png)
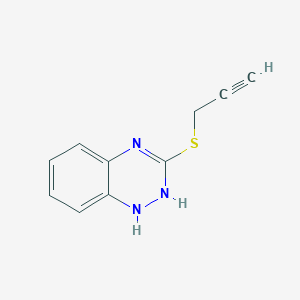

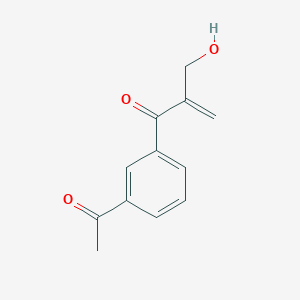
![5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-amine](/img/structure/B12585288.png)
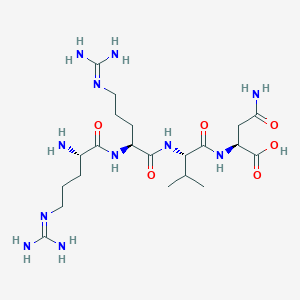
![Bis(2-{(E)-[(2-methylphenyl)imino]methyl}phenyl)mercury](/img/structure/B12585298.png)
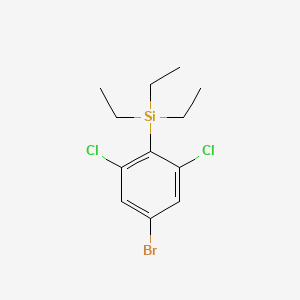
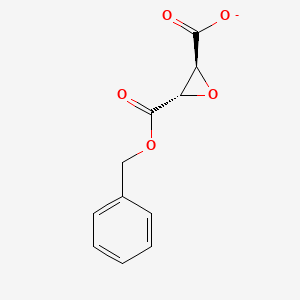
![1-[4-[2-(2-Butoxyethoxy)ethoxy]phenyl]-4-(4-nitrophenyl)benzene](/img/structure/B12585328.png)
![{(3S)-3-[(Prop-2-en-1-yl)oxy]pent-1-en-1-yl}benzene](/img/structure/B12585330.png)
![N-Cyclopropyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12585331.png)
![2-[4-(Methanesulfonyl)phenyl]-2-oxoethyl phenylacetate](/img/structure/B12585356.png)
![1-(Dimethoxyphosphoryl)butyl [(naphthalen-1-yl)oxy]acetate](/img/structure/B12585357.png)
